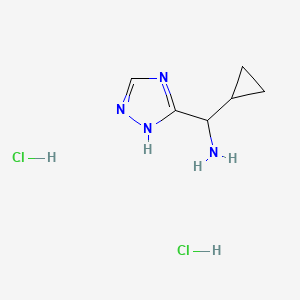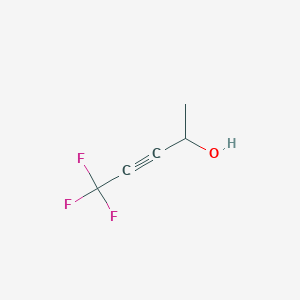
5,5,5-Trifluoropent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoropent-3-yn-2-ol is an organofluorine compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-3-yn-2-ol typically involves the reaction of trifluoromethyl ketones with suitable reagents. One common method includes the use of n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of the ketone . This reaction sequence allows for the formation of the desired trifluoromethylated alcohol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoropent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alkenes, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5,5-Trifluoropent-3-yn-2-ol has several applications in scientific research:
Biology: Its derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound and its analogues are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism by which 5,5,5-Trifluoropent-3-yn-2-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: A closely related compound with a similar structure but with a methyl group at the second carbon.
5,5,5-Trifluoropent-3-yn-2-one: Another related compound where the alcohol group is replaced by a ketone.
Uniqueness
5,5,5-Trifluoropent-3-yn-2-ol is unique due to its specific combination of a trifluoromethyl group and a terminal alkyne, which imparts distinct reactivity and stability compared to other fluorinated compounds.
Properties
CAS No. |
124550-97-6 |
|---|---|
Molecular Formula |
C5H5F3O |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
5,5,5-trifluoropent-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h4,9H,1H3 |
InChI Key |
UHGWURGSCDBZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


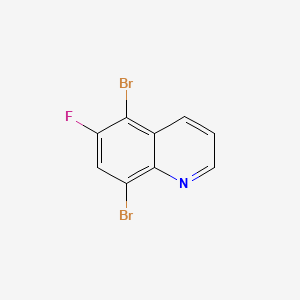

![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)
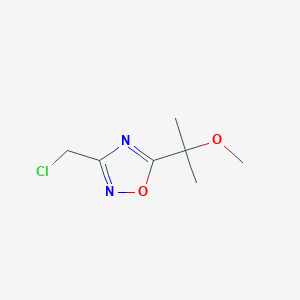

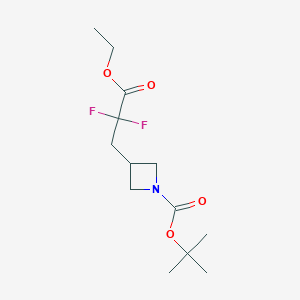
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
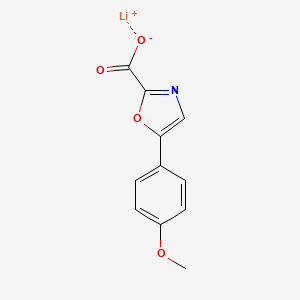
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
